2-(2-Chloronaphthalen-1-yl)acetic acid
Description
The study of 2-(2-Chloronaphthalen-1-yl)acetic acid is situated at the intersection of several key areas of organic chemistry. Its structural backbone, naphthalene (B1677914), is a fundamental aromatic hydrocarbon, and the acetic acid functional group places it within the important class of carboxylic acids. The presence of a chlorine atom on the naphthalene ring introduces an element of halogenation, which can significantly influence the molecule's chemical and physical properties.
Naphthalene acetic acid (NAA) and its derivatives are of considerable interest in chemical sciences. 1-Naphthaleneacetic acid is a well-known synthetic plant hormone belonging to the auxin family. wikipedia.orgherts.ac.uk It is widely utilized in agriculture to regulate plant growth, such as promoting root formation in cuttings and preventing premature fruit drop. wikipedia.org Beyond their agricultural applications, naphthalene-based acetic acids serve as versatile ligands in the formation of metal complexes, which are studied for their structural features and potential biological activities. google.com The naphthalene moiety provides a planar, aromatic system that can be readily modified, making these derivatives valuable scaffolds in medicinal chemistry and materials science.
The introduction of halogen atoms, such as chlorine, onto aromatic scaffolds is a common strategy in chemical research to modulate the properties of a molecule. Halogenation can alter a compound's lipophilicity, electronic distribution, and steric profile. These changes, in turn, can influence its reactivity, biological activity, and physical characteristics. In the context of naphthalene acetic acid, the addition of a chlorine atom, as seen in this compound, is hypothesized to impact its chemical behavior. Research into halogenated arylacetic acids is driven by the desire to understand these structure-property relationships and to potentially develop new compounds with tailored functionalities.
The study of arylacetic acids has a rich history, with early research focusing on their synthesis and fundamental reactivity. More recently, arylacetic acids have emerged as versatile building blocks in modern organic synthesis. chemicalbook.com Current research trajectories include their use as directing groups in C-H activation reactions, allowing for the selective functionalization of aromatic rings. stackexchange.com Furthermore, advances in catalysis have enabled new methods for the synthesis of arylacetic acid derivatives. bloomtechz.com The academic study of these compounds continues to evolve, driven by the ongoing quest for more efficient and selective synthetic methodologies and the discovery of novel applications.
While extensive research exists for the parent naphthalene acetic acids, dedicated academic studies on this compound are notably limited in publicly available literature. The primary objective of current foundational research would be the development of efficient and scalable synthetic routes to this compound. Subsequent research would logically focus on its thorough characterization using modern spectroscopic and analytical techniques. A comprehensive understanding of its chemical properties would then pave the way for exploratory studies into its potential applications, for instance, as a building block in the synthesis of more complex molecules or in the investigation of its biological activities, drawing comparisons to its non-halogenated counterparts. The systematic collection of empirical data is a prerequisite for any future exploration of this specific halogenated naphthalene acetic acid derivative.
Chemical and Physical Properties
Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following table is based on information from chemical suppliers.
| Property | Value |
| CAS Number | 15257-62-2 |
| Molecular Formula | C₁₂H₉ClO₂ |
| Molecular Weight | 220.65 g/mol |
Synthesis and Characterization
Specific, peer-reviewed synthetic procedures for this compound are not readily found in the scientific literature. However, general methods for the synthesis of naphthalene acetic acids often involve the reaction of a naphthalene derivative with a reagent that can introduce the acetic acid moiety. For instance, the industrial preparation of 1-naphthaleneacetic acid can be achieved through the condensation of naphthalene with chloroacetic acid. chemicalbook.com A similar approach, starting with 2-chloronaphthalene (B1664065), could theoretically be explored for the synthesis of the title compound.
Characterization of this compound would involve a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the position of the chloro and acetic acid substituents on the naphthalene ring.
Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, notably the carboxylic acid's O-H and C=O stretches.
Melting Point Analysis: The melting point is a fundamental physical property that provides an indication of purity.
Structure
3D Structure
Properties
CAS No. |
15257-62-2 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(2-chloronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
QLACEWUTNHLFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Chloronaphthalen 1 Yl Acetic Acid and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for 2-(2-Chloronaphthalen-1-yl)acetic acid
Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond between the naphthalene (B1677914) ring and the acetic acid side chain.
A primary disconnection (C-C bond cleavage) of the target molecule suggests two main synthons: a nucleophilic "(2-chloronaphthalen-1-yl)methyl" synthon and an electrophilic "carboxyl" synthon, or alternatively, an electrophilic "(2-chloronaphthalen-1-yl)methyl" synthon and a nucleophilic "acetic acid" enolate equivalent. These conceptual fragments lead to practical synthetic equivalents.
Key Retrosynthetic Disconnections:
| Disconnection Strategy | Synthon 1 | Synthon 2 | Corresponding Reagents/Starting Materials |
| Strategy A: C1-Cα bond cleavage | (2-Chloronaphthalen-1-yl)⁻ | ⁺CH₂COOH | 1-Metallo-2-chloronaphthalene + Haloacetic acid ester |
| Strategy B: C1-Cα bond cleavage | (2-Chloronaphthalen-1-yl)⁺ | ⁻CH₂COOH | 1-Halo-2-chloronaphthalene + Acetic acid enolate equivalent |
| Strategy C: Functional Group Interconversion | 2-(2-Chloronaphthalen-1-yl)acetonitrile | - | Hydrolysis of the nitrile |
| Strategy D: Homologation | 2-Chloronaphthalene-1-carboxylic acid | - | Arndt-Eistert homologation |
| Strategy E: Rearrangement | 1-Acetyl-2-chloronaphthalene | - | Willgerodt-Kindler reaction |
The core of the target molecule is the 2-chloronaphthalene (B1664065) scaffold, which must be functionalized at the C1 position. The presence of the chloro group, which is deactivating and ortho-, para-directing, influences the reactivity of the naphthalene ring.
Directed ortho-Metalation: While the chloro group is not a strong directing group for lithiation, it is possible that under specific conditions with strong, hindered bases like lithium diisopropylamide (LDA), deprotonation could occur at the adjacent C1 position. The resulting organolithium species can then be trapped with an appropriate electrophile to introduce the acetic acid precursor.
Halogenation and Subsequent Cross-Coupling: A plausible route involves the selective halogenation (e.g., bromination) of 2-chloronaphthalene at the C1 position. The resulting 1-bromo-2-chloronaphthalene (B1601170) is an excellent substrate for various cross-coupling reactions to introduce the desired side chain.
Friedel-Crafts Acylation: Direct acylation of 2-chloronaphthalene with an acetylating agent would likely yield a mixture of isomers, with substitution occurring at positions predicted by electronic and steric factors. However, Friedel-Crafts acylation to produce 1-acetyl-2-chloronaphthalene could serve as a key intermediate for subsequent transformations.
Once the 2-chloronaphthalene moiety is appropriately functionalized, the acetic acid side chain can be introduced through several established methodologies.
From a Halomethylnaphthalene: A common strategy involves the conversion of a C1-functional group to a halomethyl group (e.g., -CH₂Br). This can be achieved from a C1-methyl group via radical halogenation or from a C1-hydroxymethyl group. The resulting 1-(halomethyl)-2-chloronaphthalene can then undergo nucleophilic substitution with cyanide, followed by hydrolysis to the acetic acid.
The Arndt-Eistert Homologation: This reaction sequence extends a carboxylic acid by one carbon. nih.govorganic-chemistry.org Starting from 2-chloronaphthalene-1-carboxylic acid, conversion to the corresponding acid chloride, followed by reaction with diazomethane, yields a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water produces this compound. nih.govorganic-chemistry.org This method is known for preserving stereochemistry if a chiral center is present. mdpi.com
The Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org For instance, 1-acetyl-2-chloronaphthalene could be treated with sulfur and an amine (e.g., morpholine) to form the thioamide, followed by hydrolysis to yield the target acetic acid. organic-chemistry.org A patent describes a similar transformation of 2'-acetonaphthone to 2-naphthylacetic acid. google.comjustia.com
Malonic Ester Synthesis: A classic approach involves reacting a 1-halo-2-chloronaphthalene with diethyl malonate. The resulting diester can be hydrolyzed and decarboxylated to afford the final acetic acid product. nih.gov
Contemporary Synthetic Routes to this compound
Modern organic synthesis heavily relies on transition-metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity.
Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, using readily available carboxylic acids as starting materials. organic-chemistry.orgnih.gov In a potential route to this compound, a suitable malonic acid derivative could be coupled with a 1-halo-2-chloronaphthalene.
For example, a palladium-catalyzed reaction between 1-bromo-2-chloronaphthalene and a mono-ester of malonic acid could, after decarboxylation of the intermediate, yield an ester of the target compound. researchgate.net This approach avoids the use of stoichiometric organometallic reagents and often proceeds under relatively mild conditions. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the enolate of the malonic acid derivative, and subsequent reductive elimination and decarboxylation.
Suzuki-Miyaura Coupling: This is one of the most versatile cross-coupling reactions. organic-chemistry.orgwikipedia.org A synthetic route could involve the preparation of 2-chloronaphthalene-1-boronic acid (or a corresponding boronate ester). This organoboron reagent could then be coupled with a haloacetic acid ester, such as ethyl bromoacetate, under palladium catalysis with a suitable base to form the ester of the target molecule. libretexts.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.org 1-Bromo-2-chloronaphthalene could be reacted with an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. This would yield an ester of 2-(2-chloronaphthalen-1-yl)acrylic acid. Subsequent reduction of the double bond would provide the final product. nih.gov
Carbonylative Coupling Reactions: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into a molecule. nih.gov For instance, 1-(halomethyl)-2-chloronaphthalene could potentially undergo a palladium-catalyzed carbonylation in the presence of water or an alcohol to directly form the acetic acid or its ester. This method offers a direct route to the desired functionality.
Friedel-Crafts Type Acylation and Subsequent Transformations
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for introducing an acyl group onto an aromatic ring. sigmaaldrich.com In the context of synthesizing this compound, a plausible route involves the acylation of 2-chloronaphthalene to introduce a two-carbon chain. A typical approach would be the acylation with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an acetylnaphthalene intermediate. khanacademy.org
However, the regioselectivity of this reaction on substituted naphthalenes is a critical consideration. Research has shown that the Friedel-Crafts acylation of naphthalenes with a deactivating substituent, such as a halogen, in the 2-position tends to direct the incoming acyl group to the unsubstituted ring, primarily at the 6- and 8-positions. Specifically, the acetylation of 2-chloronaphthalene has been reported to yield the corresponding 7-halo-1-acetonaphthone, rather than the 1-acetyl-2-chloronaphthalene required for this synthetic pathway. lookchem.com This is attributed to the deactivation of the substituted ring towards electrophilic attack. lookchem.com Therefore, a direct Friedel-Crafts acetylation of 2-chloronaphthalene is not a straightforward method to obtain the necessary 1-acetyl-2-chloronaphthalene precursor.
Should the 1-acetyl-2-chloronaphthalene intermediate be obtained through an alternative route, the subsequent transformation of the acetyl group into an acetic acid moiety can be achieved via the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts aryl alkyl ketones into the corresponding carboxylic acids (or their amide/thioamide derivatives) by treatment with elemental sulfur and a secondary amine, such as morpholine, followed by hydrolysis. researchgate.netthieme-connect.de The reaction proceeds through the formation of a thioamide, which is then hydrolyzed to the carboxylic acid, effectively adding a methylene (B1212753) group between the aromatic ring and the carbonyl carbon. wikipedia.orgorganic-chemistry.org
Table 1: Key Reactions in Friedel-Crafts Acylation and Transformation
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Key Challenge |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 2-Chloronaphthalene, Acetyl Chloride, AlCl₃ | 1-Acetyl-2-chloronaphthalene | Poor regioselectivity; major products are other isomers. lookchem.com |
| 2 | Willgerodt-Kindler Reaction | 1-Acetyl-2-chloronaphthalene, Sulfur, Morpholine | 2-(2-Chloronaphthalen-1-yl)thioacetomorpholide | Requires successful synthesis of the specific ketone precursor. |
| 3 | Hydrolysis | Thioamide intermediate, Acid/Base | This compound | Standard hydrolysis procedure. |
Derivatization from Naphthalene Precursors with Acetic Anhydride (B1165640) or Acetic Acid
Similar to the use of acetyl chloride, acetic anhydride is a common acylating agent in Friedel-Crafts reactions. google.com The acylation of 2-chloronaphthalene with acetic anhydride would also be catalyzed by a Lewis acid or, in some cases, a strong protic acid like hydrogen fluoride (B91410). google.com The mechanism and, crucially, the regioselectivity challenges remain the same as with acetyl chloride. The substitution on the second, unsubstituted ring is the favored pathway, making the formation of 1-acetyl-2-chloronaphthalene a minor product at best under standard conditions. lookchem.com
Alternative strategies to achieve the desired 1,2-substitution pattern might involve starting with a pre-functionalized naphthalene ring that directs the acylation to the 1-position or protects other positions. For instance, starting with a 2-chloronaphthalene derivative that has an activating group at a position that favors subsequent acylation at the C1 position could be a viable, albeit more complex, approach.
Cyclization and Ring-Forming Reactions Yielding Naphthalene-Fused Systems
An alternative to functionalizing a pre-existing naphthalene core is to construct the substituted naphthalene ring system itself through cyclization reactions. These methods can offer better control over the final substitution pattern.
One powerful method is the electrophilic cyclization of appropriately substituted arene-containing alkynes. For instance, a 1-aryl-propargylic alcohol can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl) or bromine (Br₂) to form a substituted naphthalene. nih.gov This methodology allows for the regioselective preparation of polysubstituted naphthalenes, including 1,2-disubstituted systems, under mild conditions. nih.gov
Another modern approach involves the gold(I)-catalyzed cyclization of alkenyl carbonyl compounds. This process can yield a variety of substituted naphthalenes. nih.gov The reaction pathway can be influenced by the substitution pattern of the starting olefin, allowing for the construction of the naphthalene backbone. campushomepage.com These methods provide a route to naphthalene cores that are already functionalized at the desired positions, which can then be further elaborated to the target acetic acid derivative.
Table 2: Comparison of Cyclization Strategies
| Method | Starting Materials | Key Features | Potential for Target Synthesis |
|---|---|---|---|
| Electrophilic Cyclization of Alkynes nih.gov | Arene-containing propargylic alcohols | Mild conditions, high regioselectivity, yields 1,2-disubstituted products. | High potential if a suitable chlorinated aryl alkyne can be synthesized. |
| Gold(I)-Catalyzed Cyclization nih.gov | Alkenyl carbonyl compounds | Exploits dual function of Au(I) catalyst, practical for complex naphthalenes. | Good potential for creating the specific substitution pattern from acyclic precursors. |
| Asymmetric Dearomative Cyclopropanation rsc.org | Naphthalene derivatives with a tethered diazoester | Constructs polycyclic compounds containing a benzonorcaradiene core. | Less direct for the target molecule, but useful for related complex structures. |
Synthesis of Positionally Isomeric and Structurally Modified 2-(Chloronaphthalen-1-yl)acetic Acid Analogues
Synthesis of 2-(X-Chloronaphthalen-Y-yl)acetic Acid Variants (e.g., 2-(3-Chloronaphthalen-1-yl)acetic acid, 2-(7-Chloronaphthalen-1-yl)acetic acid)
Similarly, the synthesis of other isomers, such as those mentioned in patent literature like 2-(7-chloronaphthalen-2-yl)propanoic acid, would begin with the corresponding 7-chloro-2-substituted naphthalene. google.com The key challenge in synthesizing these isomers is obtaining the correct starting chloronaphthalene derivative with the desired substitution pattern, from which the acetic acid side chain can be elaborated.
Incorporation of Other Halogen Substituents (e.g., Bromo-, Fluoro-)
The synthetic methodologies can be readily adapted to incorporate other halogens, such as bromine or fluorine, onto the naphthalene ring.
For the synthesis of a bromo-analogue, such as 2-(1-Bromonaphthalen-2-yl)acetic acid, a common strategy involves the side-chain bromination of a methylnaphthalene precursor followed by conversion to a nitrile and subsequent hydrolysis. A reported synthesis starts with 2-methylnaphthalene, which is brominated on the ring to give 1-bromo-2-methylnaphthalene. This intermediate is then subjected to radical bromination to yield 1-bromo-2-(bromomethyl)naphthalene. Reaction with cyanide provides (1-bromonaphthalen-2-yl)acetonitrile, which can be hydrolyzed to the desired acetic acid. nih.gov
The synthesis of fluoro-analogues would likely start from a corresponding fluoronaphthalene. For example, the acylation of 2-fluoronaphthalene (B33398) in hydrogen fluoride has been shown to produce 6-acetyl-2-fluoronaphthalene, again highlighting the regioselectivity challenges in direct acylation. google.com Alternative routes, possibly involving nucleophilic aromatic substitution with fluoride on a suitably activated naphthalene precursor, might be necessary to obtain the required starting materials.
Table 3: Synthesis of Halogenated Analogues
| Analogue | Precursor | Key Synthetic Steps | Reference |
|---|---|---|---|
| Bromo- | 2-Methylnaphthalene | 1. Ring bromination. 2. Side-chain bromination. 3. Cyanation. 4. Hydrolysis. | nih.gov |
| Fluoro- | 2-Fluoronaphthalene | Direct acylation leads to other isomers (e.g., 6-acetyl-2-fluoronaphthalene). | google.com |
Modifications of the Carboxylic Acid Functionality (e.g., Esters, Amides)
The carboxylic acid group of this compound and its analogues can be readily converted into a variety of derivatives, such as esters and amides, using standard organic synthesis protocols.
Esters are typically synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of H₂SO₄ would yield ethyl 2-(2-Chloronaphthalen-1-yl)acetate.
Amides can be prepared by a variety of methods. khanacademy.org A common laboratory-scale approach involves activating the carboxylic acid first, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. fishersci.it Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to directly couple the carboxylic acid with an amine under milder conditions. fishersci.itresearchgate.net This method is particularly useful for more complex or sensitive substrates.
A specific example is the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester, where 1-naphthaleneacetic acid is coupled with glycine (B1666218) ethyl ester hydrochloride using EDC in the presence of a base. researchgate.net This procedure could be directly applied to this compound to generate a wide array of amide derivatives.
Stereochemical Control and Asymmetric Synthesis in Naphthalene Acetic Acid Research
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor in determining its biological activity. rijournals.com In the field of medicinal chemistry and materials science, the ability to control the three-dimensional structure of a molecule is paramount, as different stereoisomers of a compound can exhibit vastly different pharmacological and physical properties. rijournals.commit.edu For analogues of this compound where the acetic acid side chain is substituted, creating a chiral center, the synthesis of single enantiomers is a significant objective. google.com Asymmetric synthesis, the process of selectively creating one enantiomer over another, employs various strategies to achieve this control. rijournals.com Key methodologies in the context of naphthalene acetic acid research include the use of chiral auxiliaries and the application of enantioselective catalysis.
Chiral Auxiliary Approaches
A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary. This technique involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, while the auxiliary can often be recovered for reuse. wikipedia.org
The general principle for applying a chiral auxiliary to the synthesis of a chiral naphthalene acetic acid derivative, such as an α-substituted analogue of this compound, is outlined below:
Attachment: The achiral naphthalene acetic acid is covalently bonded to a chiral auxiliary, typically forming an amide or ester linkage. Common auxiliaries include Evans' oxazolidinones and camphorsultam. wikipedia.orgtcichemicals.com
Stereoselective Reaction: The resulting substrate-auxiliary complex possesses a defined three-dimensional structure. The auxiliary sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face. In the case of synthesizing an α-alkylated naphthalene acetic acid, a base is used to form an enolate, and the subsequent alkylation reaction proceeds with high diastereoselectivity. wikipedia.org
Removal: After the alkylation step, the chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the desired enantiomerically enriched α-substituted naphthalene acetic acid. wikipedia.org
For instance, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. The α-proton of the carbonyl can then be removed by a base to form an enolate. The subsequent reaction with an alkyl halide is directed by the methyl group of the pseudoephedrine auxiliary, leading to a predictable stereochemical outcome. wikipedia.org
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a Z-enolate which reacts with high diastereoselectivity. wikipedia.org |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Offers high asymmetric induction, often superior to oxazolidinones. wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | The methyl group directs the configuration of the addition product. wikipedia.org |
| SAMP/RAMP Hydrazines | Asymmetric Alkylation of Ketones/Aldehydes | Forms a chiral hydrazone, which is deprotonated and alkylated. wikipedia.org |
While direct examples for this compound are not extensively documented in public literature, this methodology is a well-established and powerful tool for the asymmetric synthesis of a wide range of chiral carboxylic acids.
Enantioselective Catalysis in Functionalization Reactions
Enantioselective catalysis represents a more modern and efficient approach to asymmetric synthesis. numberanalytics.com This method utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making it highly desirable from both an economic and environmental standpoint. mit.edu Transition metal catalysts, often complexed with chiral ligands, are frequently employed to control the stereochemistry of functionalization reactions. nih.gov
A notable strategy applicable to the synthesis of chiral naphthalene acetic acid analogues is the catalytic asymmetric allylic alkylation (AAA). Research has demonstrated the effectiveness of palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of enol carbonates derived from 2-acylimidazoles. nih.gov The resulting enantioenriched 2-acylimidazole products can be readily converted into the corresponding carboxylic acids with complete retention of enantiopurity. nih.gov
The key steps in this catalytic cycle for a naphthalene-substituted substrate would be:
Substrate Preparation: A (naphthalen-1-yl)acetic acid derivative is converted into a 2-imidazolo-substituted enol carbonate.
Catalytic Asymmetric Alkylation: In the presence of a palladium catalyst and a chiral ligand, the substrate undergoes decarboxylative allylic alkylation, creating a new stereocenter α to the imidazole-activated carbonyl group.
Conversion to Carboxylic Acid: The resulting enantioenriched 2-acylimidazole is then transformed into the final chiral carboxylic acid derivative. nih.gov
This approach has been successfully applied to synthesize a broad range of highly enantioenriched compounds. nih.gov For example, the alkylation of a 2-acylimidazole derivative containing a naphthalen-2-ylmethoxy group has been achieved with high enantioselectivity (75–99% ee) using chiral cinchonidinium catalysts under phase-transfer conditions. nih.gov
| Catalytic Approach | Reaction Type | Metal/Catalyst | Substrate Example | Outcome |
| Decarboxylative Asymmetric Allylic Alkylation (DAAA) | C-C Bond Formation | Palladium with Chiral Ligands | 2-Imidazolo-substituted enol carbonates | Highly enantioenriched 2-acylimidazoles, convertible to chiral carboxylic acids. nih.gov |
| Phase Transfer Catalysis | Alkylation | Chiral Cinchonidinium Salts | 2-Acylimidazole with a naphthalen-2-ylmethoxy group | Products with 75-99% enantiomeric excess (ee). nih.gov |
These catalytic methods provide a powerful and versatile platform for accessing chiral building blocks, including analogues of this compound, which are of significant interest in various fields of chemical research.
Structure Activity Relationship Sar Studies of 2 2 Chloronaphthalen 1 Yl Acetic Acid Derivatives
Positional Effects of Chlorine Substitution on Molecular Recognition and Activity
The introduction of a chlorine atom into a biologically active molecule can substantially modify its properties and, consequently, its activity. eurochlor.org The position of this halogen substituent on the naphthalene (B1677914) ring is a critical determinant of the molecule's electronic distribution, lipophilicity, and steric profile, all of which influence molecular recognition by a biological target.
The presence of chlorine on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. researchgate.netresearchgate.net It can also introduce the possibility of halogen bonding, a non-covalent interaction with protein residues, and can block positions susceptible to metabolic hydroxylation, thereby increasing the molecule's metabolic stability. researchgate.net However, the specific position of the chlorine atom dictates the extent of these effects. For instance, in various aromatic systems, a chlorine atom in a meta-position can have a different impact on activity compared to a para-position, demonstrating that beyond simple lipophilicity, the structural and electronic influence of the substituent is a key factor. eurochlor.org
In the context of naphthaleneacetic acids, the position of a substituent can alter the molecule's interaction with its target. For 2-(2-Chloronaphthalen-1-yl)acetic acid, the chlorine is at the 2-position. Moving this chlorine to other positions on the naphthalene ring (e.g., position 4, 5, or 8) would create isomers with distinct electronic and steric properties. Studies on analogous systems like 2-phenylaminophenylacetic acid derivatives have shown that halogen substituents exert a pronounced effect on bioactivity and cytotoxicity. researchgate.net For example, the anti-inflammatory activity of N-phenyl-O-propyl-carbamates increases 100-fold when moving from an unchlorinated to a 3,4-dichloro derivative, highlighting the potent effect of chlorine's position and number. eurochlor.org
| Compound | Chlorine Position | Expected Impact on Lipophilicity (LogP) | Potential Interaction Changes | Predicted Relative Activity |
|---|---|---|---|---|
| 2-(Naphthalen-1-yl)acetic acid | None | Base | Baseline hydrophobic/π-stacking | 1x |
| This compound | 2 | Increased | Enhanced hydrophobic interaction; potential halogen bonding; steric influence near the side chain | Variable (Target Dependent) |
| 2-(4-Chloronaphthalen-1-yl)acetic acid | 4 | Increased | Altered electronic distribution; steric hindrance away from the side chain | Variable (Target Dependent) |
| 2-(5-Chloronaphthalen-1-yl)acetic acid | 5 | Increased | Different steric profile on the second ring; altered π-stacking potential | Variable (Target Dependent) |
Conformational Analysis and its Influence on Bioactivity Profiles
The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. nih.gov Conformational analysis of this compound and its derivatives involves determining the preferred spatial arrangement of the acetic acid side chain relative to the rigid naphthalene ring system. This orientation is critical for aligning the key pharmacophoric features—the aromatic ring and the carboxylic acid group—with the complementary binding site on a receptor or enzyme.
The bioactive conformation is the specific 3D structure that a molecule adopts when it binds to its target. cofc.edu For naphthaleneacetic acid derivatives, a key parameter is the torsion angle between the plane of the naphthalene ring and the carboxylic acid group. The flexibility or rigidity of this side chain can significantly impact the molecule's biological profile. Increased rigidity can enhance both potency and selectivity by reducing the entropic penalty upon binding. rsc.org
Computational methods, such as those based on force fields or multiple empirical criteria, are often used to predict the lowest energy conformations of a molecule. nih.govmdpi.com These analyses can reveal the most probable shapes the molecule will adopt in solution. For derivatives of 1-(2-pyrimidinyl)piperazine, for example, conformational analysis was used to design a pharmacophore model that described the ideal 3D arrangement of features for sedative-hypnotic activity. nih.gov Similarly, for this compound, the chlorine atom at the 2-position likely influences the preferred conformation of the adjacent acetic acid side chain at the 1-position due to steric hindrance, thereby pre-organizing the molecule into a specific shape that may be more or less favorable for binding to its biological target.
Impact of Side Chain Modifications on Ligand-Target Interactions
The acetic acid side chain of this compound is a critical functional group, often involved in key interactions such as hydrogen bonding or salt bridge formation with receptor-site residues. drugdesign.org Modifying this side chain is a common strategy to probe its role in binding and to modulate the compound's activity and pharmacokinetic properties.
Common modifications include:
Esterification: Converting the carboxylic acid to an ester typically abolishes activity that relies on the acidic proton or the negative charge of the carboxylate. drugdesign.orgnih.gov This suggests the carboxylic acid group is essential for interaction, likely with a positively charged residue like arginine or lysine (B10760008) in the target's binding site.
Amidation: Replacing the carboxylic acid with an amide group changes its hydrogen bonding properties and removes the negative charge. The impact of this change depends on whether the target requires a hydrogen bond donor/acceptor or an ionic interaction.
Chain Length Homologation: Increasing or decreasing the length of the methylene (B1212753) linker between the naphthalene ring and the carboxyl group alters the spatial positioning of the acid moiety. This can be used to determine the optimal distance between the aromatic system and the anionic binding site on the target.
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic character and approximate size while altering other properties like pKa and metabolic stability. nih.gov
Studies on stabilized minigastrin analogs have shown that side chain and peptide bond modifications can significantly improve stability and tumor uptake, demonstrating the profound impact of such changes. mdpi.com For naphthalene-based compounds, these modifications directly influence how the ligand fits into and interacts with its target protein. nih.gov
| Modification of Acetic Acid Side Chain | Structural Change | Effect on Physicochemical Properties | Likely Impact on Target Interaction |
|---|---|---|---|
| Esterification (e.g., Methyl Ester) | -COOH → -COOCH₃ | Loss of acidity; increased lipophilicity | Loss of ionic/H-bond donor interaction |
| Amidation (e.g., Primary Amide) | -COOH → -CONH₂ | Loss of acidity; becomes H-bond donor/acceptor | Replaces ionic bond with hydrogen bonds |
| Chain Elongation (e.g., Propionic Acid) | -CH₂COOH → -CH₂CH₂COOH | Alters distance between ring and acid group | May improve or disrupt optimal positioning with binding site residues |
| Bioisosteric Replacement (e.g., Tetrazole) | -COOH → -CN₄H | Maintains acidic character; alters pKa and geometry | Can maintain ionic interaction with different spatial and electronic properties |
Rational Design Principles for Modulating Activity within Naphthalene Scaffolds
The naphthalene scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and bioactive compounds. ekb.eg Rational design principles are employed to systematically modify this scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
Key design principles include:
Scaffold Hopping and Bioisosterism: The naphthalene ring can be replaced by other bicyclic or heterocyclic systems to explore new chemical space while retaining key interactions. The naphthalene ring in some compounds has been used as a bioisostere for rings like quinoxaline. nih.gov
Modulation of Physicochemical Properties: Substituents are added to the naphthalene ring to fine-tune properties like lipophilicity and electronic character. As discussed, chlorine is one such substituent, but others like methoxy (B1213986) or trifluoromethyl groups can be used to systematically alter properties and probe their effect on activity. researchgate.net
Introduction of Specific Interactions: Functional groups capable of forming specific interactions like hydrogen bonds, halogen bonds, or ionic bonds are strategically placed on the scaffold to enhance binding affinity and selectivity for the target.
Conformational Constraint: The flexibility of the molecule can be reduced by introducing rigid elements or by creating cyclic analogs. This can "lock" the molecule in its bioactive conformation, which often leads to increased potency. rsc.org For example, introducing an extra fused ring into a scaffold was explored to investigate the effect of rigidity on anticancer activity. rsc.org
These principles have been successfully applied in the design of naphthalene-based compounds targeting a wide range of biological systems, from antimicrobial agents to anticancer therapeutics. nih.govbohrium.com
Comparative SAR with Other Naphthaleneacetic Acid Isomers and Bioisosteres
Isomers: The primary isomers of interest are 1-naphthaleneacetic acid (1-NAA) and 2-naphthaleneacetic acid (2-NAA). bcpcpesticidecompendium.org 1-NAA, the parent compound of the chlorinated derivative, is a well-known synthetic auxin. nih.govwikipedia.org The biological activity of these isomers can differ significantly due to the different spatial relationship between the acetic acid side chain and the naphthalene ring system, which affects how they fit into the auxin-binding pocket of target proteins. The addition of the chlorine atom at the 2-position in this compound further refines this interaction, potentially by adding favorable hydrophobic or halogen-bonding contacts or by sterically enforcing a more favorable binding conformation.
Bioisosteres: Bioisosterism is a strategy used to design analogs by replacing functional groups or fragments with others that have similar steric and electronic properties, with the goal of improving potency, selectivity, or metabolic properties. researchgate.net
Ring Bioisosteres: The naphthalene ring can be replaced with other aromatic systems. For instance, indole-3-acetic acid is a natural auxin, and its indole (B1671886) ring is a common bioisostere for naphthalene. Thiophene-2-acetic acid derivatives have also been explored as bioisosteres for phenylacetic acids in the development of mPGES-1 inhibitors, demonstrating that heteroaromatic rings can effectively mimic the parent aromatic scaffold. nih.gov
Side Chain Bioisosteres: As mentioned previously, the carboxylic acid can be replaced by other acidic groups like tetrazole. nih.gov In some contexts, acylsulfonamides have also been successfully used as carboxylic acid surrogates. nih.gov
Comparing the activity of this compound with these related molecules provides a broader understanding of the pharmacophore. It helps to distinguish between general requirements for activity (e.g., an aromatic ring separated from an acidic group by a specific distance) and features that confer specificity or enhanced potency (e.g., the precise shape of the naphthalene ring and the specific placement of the chlorine atom).
Biological Activity and Mechanistic Investigations of 2 2 Chloronaphthalen 1 Yl Acetic Acid Derivatives: in Vitro and in Silico Studies
Evaluation of Antimicrobial Potential
Naphthalene (B1677914) derivatives have been identified as a promising class of antimicrobials effective against a range of human pathogens. rasayanjournal.co.in The incorporation of halogen atoms, such as chlorine, into the naphthalene ring has been shown to significantly influence this activity. ijpsjournal.com
Derivatives of naphthalen-1-yl-acetic acid have been systematically evaluated for their antibacterial properties. In a study on a series of naphthalen-1-yl-acetic acid hydrazides, substitutions on the aromatic ring were found to be critical for activity. nih.gov While this specific study highlighted ortho-bromo, methoxy (B1213986), and hydroxy substituents as being particularly effective, the efficacy of halogenated derivatives points to the potential of chloro-substituted analogues. nih.gov
Research has confirmed that chloro-substituted naphthalene derivatives possess significant antimicrobial activity. ijpsjournal.com For instance, studies revealed that the presence of chloro groups on the naphthyl ring can substantially enhance antimicrobial efficacy. ijpsjournal.com A specific chlorinated derivative, designated SF5, demonstrated a notable bactericidal effect specifically against aerobic gram-negative bacteria, while also showing a high degree of safety towards normal flora. jmchemsci.com Further illustrating the role of the chloro-substituent, a naphthalene-hydrazine derivative containing a 3-chlorophenyl group, showed significant antibacterial effects against Methicillin-Resistant Staphylococcus aureus (MRSA) strains. dergipark.org.tr
The antibacterial potential of these derivatives has been quantified through Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 1: In Vitro Antibacterial Activity of Selected Naphthalene Derivatives
| Compound Type | Specific Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Naphthalene-Hydrazine Derivative | 1-(3-chlorophenyl)-2-((6-methoxynaphthalen-2-yl) methylene) hydrazine | MRSA | 6.25 | dergipark.org.tr |
| Naphthalene-Hydrazine Derivative | 1-(3-chlorophenyl)-2-((6-methoxynaphthalen-2-yl) methylene) hydrazine | E. faecalis | 6.25 | dergipark.org.tr |
| Naphthalen-1-yl-acetic acid hydrazide | Derivative with o-Br, p-CN acetophenone substituent | S. aureus | 12.5 | researchgate.net |
| Naphthalen-1-yl-acetic acid hydrazide | Derivative with m-NO2 acetophenone substituent | E. coli | 12.5 | researchgate.net |
In addition to antibacterial effects, naphthalene derivatives have demonstrated significant antifungal properties. A series of 1-chloromethyl naphthalene derivatives were synthesized and evaluated for their in vitro antifungal activity, with compounds like 3-chloro-4-fluoro-N-(naphthalen-1-yl methyl)aniline showing a promising antifungal profile. researchgate.net The core naphthalene structure is also found in several commercially available antifungal agents. mdpi.com
Studies on azole derivatives incorporating a naphthalene ring have shown potent antifungal effects against various Candida species, including planktonic forms and biofilms. nih.gov Some of these derivatives displayed very low MIC values, indicating high potency, and were also active against fluconazole-resistant strains of C. tropicalis. nih.gov This highlights the importance of the naphthalene moiety for antifungal activity. nih.gov Hydrazide derivatives of naphthalen-1-yl-acetic acid have also been screened for their activity against fungal pathogens. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Naphthalene Derivatives
| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Naphthalene-bearing Azole Derivative | C. albicans | 0.125 | nih.gov |
| Naphthalene-bearing Azole Derivative | C. parapsilosis | 0.0625 | nih.gov |
| Naphthalene-bearing Azole Derivative | C. krusei (intrinsically azole-resistant) | 2 | nih.gov |
| Naphthalen-1-yl-acetic acid hydrazide (o-Br, p-CN acetophenone) | C. albicans | 12.5 | researchgate.net |
Understanding the mechanism of action is crucial for the development of effective antimicrobial agents. For naphthalene derivatives, several mechanisms have been proposed and investigated through both experimental and computational methods.
Disruption of Cell Membranes: The lipophilic nature of the naphthalene ring, combined with hydrophilic characteristics from other functional groups, can facilitate the interruption of the bacterial cell wall. jmchemsci.com The planar structure of the 1,8-Naphthalimide chromophore allows it to intercalate with DNA base pairs, which can lead to DNA denaturation. nih.gov
Enzyme Inhibition: Molecular docking studies have identified specific bacterial enzymes as potential targets. One predicted target is dihydrofolate reductase (DHFR) from Staphylococcus aureus, suggesting that these compounds may act by inhibiting nucleotide synthesis. rsc.org Other in silico studies propose that naphthalene-bearing azoles may function as inhibitors of bacterial flavohemoglobin (flavoHb). bohrium.com For antineoplastic action, inhibition of DNA topoisomerase II has been identified as a key mechanism, which prevents the proper replication of DNA. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Insights: QSAR studies on naphthalen-1-yl-acetic acid hydrazides have provided insights into the physicochemical properties that govern their antimicrobial activity. These investigations revealed that the partition coefficient (log P), which is a measure of lipophilicity, along with the energies of the highest occupied molecular orbital (HOMO), are important descriptors for their biological action. nih.gov
Exploration of Antineoplastic Activities in Cancer Cell Lines
The naphthalene scaffold is a component of various compounds with significant antineoplastic activity. mdpi.com The planar aromatic system can interact with biological macromolecules, making it a valuable pharmacophore for the design of anticancer agents.
Numerous studies have demonstrated the cytotoxic effects of naphthalene derivatives against a variety of human cancer cell lines. The parent compound, naphthalene, has been shown to be cytotoxic to HepG2 liver cancer cells in a time- and concentration-dependent manner. nih.gov
More complex derivatives have shown enhanced and more selective activity. For example, novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles exhibited potent antiproliferative actions against breast cancer cell lines T-47D and MDA-MB-231. nih.gov Similarly, novel 1,8-naphthalimide derivatives were evaluated for their antitumor activity against a broad panel of cancer cell lines, including HeLa (cervical), A549 (lung), HL-60 (leukemia), MCF-7 (breast), and A375 (melanoma), with most derivatives showing activity in the micromolar range. ecnu.edu.cn Other research on 1,8-naphthalimide derivatives confirmed significant antiproliferative activities against glioblastoma multiforme (GBM) cells. nih.gov
Table 3: Cytotoxic Activity (IC50/LC50 in µM) of Naphthalene Derivatives in Various Cancer Cell Lines
| Compound Type | Derivative | Cell Line | IC50/LC50 (µM) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Naphthalene | N/A | HepG2 (Liver) | 1.75 | 3 hours | nih.gov |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole | Compound 9g | MDA-MB-231 (Breast) | 0.62 | 48 hours | nih.gov |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole | Compound 9k | MDA-MB-231 (Breast) | 1.14 | 48 hours | nih.gov |
| Naphthalimide Derivative | General Series | HL-60 (Leukemia) | 1-10 (approx.) | Not Specified | ecnu.edu.cn |
| 1,8-Naphthalimide Derivative | Compound 3 | U87-MG (Glioblastoma) | Significant Activity | Not Specified | nih.gov |
Beyond general cytotoxicity, a key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Many naphthalene derivatives have been shown to act through this mechanism.
Flow cytometry analysis using Annexin V/propidium iodide (PI) staining is a common method to quantify apoptosis. Studies on potent 3-(naphthalen-1-yl)-4,5-dihydropyrazole derivatives demonstrated that they could trigger a significant increase in the population of apoptotic MDA-MB-231 breast cancer cells compared to untreated controls. nih.gov Specifically, compound 9g induced apoptosis in 32.32% of cells, while compound 9k induced apoptosis in 34.22% of cells. nih.gov
In addition to inducing apoptosis, these compounds were also found to modulate the cell cycle. The same study found that compounds 9g and 9k caused cell cycle arrest at the G2/M phase. nih.gov Similarly, certain 1,8-naphthalimide derivatives were shown to induce G2/M arrest and subsequent apoptosis in HL-60 leukemia cells and U87-MG glioblastoma cells. nih.govecnu.edu.cn This disruption of the normal cell cycle prevents cancer cells from proliferating and leads to their eventual death.
Table 4: Apoptosis Induction and Cell Cycle Arrest by Naphthalene Derivatives
| Compound Type | Derivative | Cell Line | % Apoptotic Cells (Early + Late) | Cell Cycle Phase Arrest | Reference |
|---|---|---|---|---|---|
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole | Compound 9g | MDA-MB-231 | 32.32% | G2/M | nih.gov |
| 3-(naphthalen-1-yl)-4,5-dihydropyrazole | Compound 9k | MDA-MB-231 | 34.22% | G2/M | nih.gov |
| 1,8-Naphthalimide Derivative | Compound 3 | U87-MG | Significant Induction | G2/M | nih.gov |
| Naphthalimide Derivative | General Series | HL-60 | Effective Induction | G2/M | ecnu.edu.cn |
Proposed Cellular Targets and Pathways in Anticancer Research
Derivatives of naphthalene acetic acid have been investigated for their potential as anticancer agents, with research suggesting various cellular targets and pathways. While specific studies on 2-(2-chloronaphthalen-1-yl)acetic acid are limited, the broader class of naphthalene derivatives has shown promise in targeting fundamental processes involved in cancer cell proliferation and survival.
One proposed mechanism of anticancer action for naphthalene-based compounds involves the induction of apoptosis, or programmed cell death. For instance, certain naphthalene-substituted triazole spirodienones have demonstrated the ability to arrest the cell cycle and trigger apoptosis in cancer cell lines like MDA-MB-231. nih.gov This suggests that derivatives of this compound could potentially exert their anticancer effects by activating intrinsic or extrinsic apoptotic pathways.
Furthermore, research into compounds with similar structural motifs, such as 2-arylbenzoxazole acetic acid derivatives, indicates that the presence of an acetic acid group can enhance cytotoxic activity against cancer cell lines like MCF-7 and HCT-116. core.ac.uk This highlights the potential importance of the acetic acid moiety in the biological activity of this compound.
Another avenue of investigation for related compounds has been their interaction with key signaling pathways that are often dysregulated in cancer. For example, some pyrazolyl s-triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade in triple-negative breast tumor cells. mdpi.com Although direct evidence is not available for this compound, its structural components suggest that it could potentially interact with various cellular signaling proteins. Further research is necessary to elucidate the specific cellular targets and pathways modulated by this compound and its derivatives in the context of anticancer research.
| Compound Class | Cancer Cell Line | Proposed Mechanism of Action |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | Cell cycle arrest and induction of apoptosis nih.gov |
| 2-Arylbenzoxazole-5-acetic acid derivatives | MCF-7, HCT-116 | Enhanced cytotoxicity core.ac.uk |
| Pyrazolyl s-triazine derivatives | MDA-MB-231 | Targeting of EGFR/PI3K/AKT/mTOR signaling pathway mdpi.com |
Research into Enzyme Inhibition and Receptor Modulation
The potential for this compound derivatives to act as enzyme inhibitors has been an area of significant interest in drug discovery. While direct studies on this specific compound are not extensively documented, research on analogous naphthalene-based structures provides insights into their potential inhibitory activities against various enzymes.
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a target for immunosuppressive and anticancer agents. nih.gov While there is no direct evidence of this compound inhibiting IMPDH, a study on related triazole derivatives has explored their potential as anti-cryptosporidial agents by targeting Cryptosporidium parvum IMPDH. One of the tested compounds, 4-(1-(4-chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole, which shares a chloronaphthalene moiety, was identified as a potential antagonist for IMPDH based on its binding energy score in molecular docking studies. biomedpharmajournal.orgsemanticscholar.org
Hepatitis C Virus (HCV) NS5B RNA-Dependent RNA Polymerase (RdRp): The HCV NS5B polymerase is a key enzyme in the replication of the hepatitis C virus, and its inhibition is a major strategy for antiviral therapy. nih.gov A novel series of HCV NS5B RdRp inhibitors containing a naphthalene carboxamide scaffold has been identified through high-throughput screening. nih.gov Optimization of these compounds led to the discovery of a tetra-substituted naphthalene derivative with potent activity against the HCV NS5B enzyme, demonstrating an IC50 of 120 nM. nih.gov Although this compound itself was not part of this series, these findings suggest that the naphthalene scaffold is a viable starting point for the design of HCV NS5B inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism. nih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Research has led to the discovery of IDO1 inhibitors containing a carborane cage based on a pyranonaphthoquinone framework. rsc.org These derivatives have shown low micromolar binding affinity for the human recombinant IDO1 enzyme. rsc.org While these compounds are structurally distinct from this compound, they demonstrate that naphthalene-based structures can be developed as IDO1 inhibitors.
| Enzyme Target | Related Naphthalene Derivative Class | Key Findings |
| IMPDH | 4-(1-(4-chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole | Identified as a potential antagonist based on molecular docking. biomedpharmajournal.orgsemanticscholar.org |
| HCV NS5B RdRp | Naphthalene carboxamides | A tetra-substituted derivative showed an IC50 of 120 nM. nih.gov |
| IDO1 | Pyranonaphthoquinones with carborane | Derivatives displayed low micromolar binding affinity. rsc.org |
Ligand-binding assays typically involve a receptor, which is the biological target, and a ligand, the molecule that binds to it. vanderbilt.edu The strength of this interaction is quantified by the binding affinity (often expressed as the dissociation constant, Kd) and the concentration of the ligand that inhibits 50% of the specific binding of a radiolabeled ligand (IC50).
For naphthalene derivatives, such studies have been crucial in determining their potential as therapeutic agents. For example, in the development of inhibitors for the HCV NS5B polymerase, the binding affinity of various naphthalene carboxamide derivatives was a key parameter in optimizing their potency. nih.gov Similarly, for potential IDO1 inhibitors based on a pyranonaphthoquinone framework, binding affinity studies were used to quantify their interaction with the enzyme. rsc.org
These studies often utilize techniques such as radioligand binding assays, where a radiolabeled form of the ligand is used to measure its binding to the receptor. Computational methods, such as molecular docking, are also employed to predict the binding mode and affinity of a ligand to its target receptor, as was done in the case of the triazole derivatives targeting IMPDH. biomedpharmajournal.org
Although direct experimental data on the receptor affinity of this compound is absent, the established methodologies provide a clear framework for how its interactions with potential biological targets could be characterized.
Other Investigational Biological Activities in Research Models (e.g., Plant Growth Regulation, Anti-inflammatory)
Beyond anticancer and enzyme inhibition studies, derivatives of naphthalene acetic acid have been explored for a range of other biological activities, notably in plant growth regulation and as anti-inflammatory agents.
Plant Growth Regulation: Naphthalene acetic acid (NAA) is a synthetic auxin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. nih.gov Auxins are known to regulate cell elongation, tissue swelling, cell division, and the formation of adventitious roots. nih.gov While specific studies on this compound as a plant growth regulator are not widely reported, the well-documented activities of NAA and its derivatives provide a strong indication of its potential in this area. For instance, NAA is used to promote flowering and fruit setting in various crops. csic.es It is also used in combination with other plant growth regulators to influence plant development. nih.gov
Anti-inflammatory Activity: Several naphthalene derivatives have been investigated for their anti-inflammatory properties. The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. While direct evidence for the anti-inflammatory activity of this compound is limited, a study on a structurally related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory effects. nih.govresearchgate.net This compound was shown to reduce paw edema in a carrageenan-induced inflammation model and to decrease serum levels of the pro-inflammatory cytokine TNF-α. nih.govresearchgate.net Another study on 2-(thiophen-2-yl)acetic acid derivatives identified them as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), another key enzyme in the inflammatory pathway. nih.govnih.gov These findings suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory enzymes and cytokines.
| Biological Activity | Related Compound Class | Key Findings |
| Plant Growth Regulation | Naphthalene acetic acid (NAA) | Promotes flowering and fruit setting. csic.es |
| Anti-inflammatory | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Reduced paw edema and TNF-α levels. nih.govresearchgate.net |
| Anti-inflammatory | 2-(thiophen-2-yl)acetic acid derivatives | Inhibited mPGES-1. nih.govnih.gov |
Phenotypic and Target-Based Screening Approaches in Discovery Research
Drug discovery research often employs two primary screening strategies: phenotypic screening and target-based screening. Both approaches have been instrumental in identifying novel therapeutic agents, including those derived from naphthalene-based scaffolds.
Phenotypic Screening: This approach involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.gov Phenotypic screens have been successfully used to identify anticancer agents. nih.gov For example, chemical libraries can be screened against various cancer cell lines to identify compounds that inhibit cell proliferation or induce apoptosis. lifechemicals.com While there are no specific reports detailing the phenotypic screening of this compound, this method represents a viable strategy for discovering its potential therapeutic activities.
Target-Based Screening: In contrast to phenotypic screening, target-based screening involves testing compounds for their ability to interact with a specific, known biological target, such as an enzyme or a receptor. researchgate.net This approach is often more direct and allows for a more rational design of inhibitors. The identification of naphthalene carboxamide derivatives as inhibitors of HCV NS5B RdRp is a clear example of a successful target-based screening campaign. nih.gov In this case, a high-throughput assay was used to screen a compound library specifically for its ability to inhibit the enzymatic activity of HCV NS5B. nih.gov Similarly, a cell-based reporter assay has been developed for the high-throughput screening of HCV RdRp inhibitors, which allows for the simultaneous assessment of intracellular polymerase activity and cellular toxicity. nih.gov
Both phenotypic and target-based screening approaches offer distinct advantages in the discovery of new drugs. While target-based screening is highly effective for well-validated targets, phenotypic screening can uncover novel mechanisms of action and first-in-class therapeutics. The application of these screening methods to libraries containing this compound and its derivatives could lead to the identification of new biological activities and therapeutic applications for this class of compounds.
Research Applications of 2 2 Chloronaphthalen 1 Yl Acetic Acid in Chemical Biology and Advanced Organic Synthesis
Development as Research Tool Compounds and Chemical Probes
There is currently no available scientific literature detailing the development or utilization of 2-(2-Chloronaphthalen-1-yl)acetic acid as a research tool compound or a chemical probe. Chemical probes are essential for dissecting biological pathways and validating therapeutic targets; however, this particular compound has not been reported in such a capacity.
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
While naphthalene-based acetic acids, in general, can serve as precursors in organic synthesis, there are no specific examples in the accessible scientific literature where this compound is explicitly used as a key intermediate for the synthesis of more complex organic molecules. The principles of organic synthesis often rely on well-documented building blocks to construct elaborate molecular architectures. lkouniv.ac.innih.gov Unfortunately, the synthetic utility of this specific chloro-substituted naphthalene (B1677914) derivative has not been documented in available research.
Pre-clinical Lead Compound Identification and Optimization in Medicinal Chemistry Programs
A thorough search of medicinal chemistry literature and databases shows no indication of this compound being identified as a pre-clinical lead compound. The process of drug discovery involves the identification of "hits" from screening campaigns, which are then optimized into "leads" with improved potency and pharmacokinetic properties. nih.gov There is no published data to suggest that this compound or its direct derivatives have entered into such medicinal chemistry programs.
Applications in Agrochemical Research as Synthetic Auxin Analogs for Plant Science
Synthetic auxins are a critical class of plant growth regulators and herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). nih.gov Compounds like 1-naphthaleneacetic acid (NAA) are well-known synthetic auxins. However, there is no research available to suggest that this compound has been investigated for or possesses activity as a synthetic auxin analog. Its potential applications in plant science and agrochemical research remain unexplored in published studies.
Contributions to Advanced Materials Science Research
The incorporation of specific organic molecules into polymers or other materials can impart unique properties. Naphthalene-containing compounds, for instance, can influence the optical or electronic properties of materials. Nevertheless, a review of materials science literature does not yield any studies on the use of this compound in the development of advanced materials.
Future Research Directions and Emerging Challenges in the Academic Study of 2 2 Chloronaphthalen 1 Yl Acetic Acid
Development of More Sustainable and Greener Synthetic Methodologies
A primary challenge in the study of 2-(2-Chloronaphthalen-1-yl)acetic acid is the development of environmentally benign synthetic routes. Traditional methods for synthesizing similar compounds, such as the direct chlorination of naphthalene (B1677914) and subsequent functionalization, often involve harsh reagents and produce isomeric mixtures that are difficult to separate. wikipedia.orgwikipedia.org Future research should focus on greener alternatives that improve atom economy, reduce waste, and utilize less hazardous materials.
Key areas for investigation include:
Catalytic C-H Activation: Direct C-H activation of 2-chloronaphthalene (B1664065) to introduce the acetic acid moiety would be a highly efficient and atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous-flow synthesis could offer safer handling of reactive intermediates and improved control over reaction parameters, leading to higher yields and purity compared to batch processes. nih.gov
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could provide high selectivity under mild conditions, reducing the environmental impact of the process.
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental footprint of the synthesis.
| Methodology | Potential Advantages | Key Challenges |
|---|---|---|
| Traditional Halogenation and Functionalization | Established procedures for similar compounds. | Low regioselectivity, harsh reagents, waste generation. wikipedia.orgwikipedia.org |
| Catalytic C-H Activation | High atom economy, reduced steps. | Development of selective catalysts, optimization of reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and control. nih.gov | Initial setup costs, potential for clogging. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Naphthalene derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.org Naphthaleneacetic acids, in particular, are recognized as plant growth regulators. mdpi.com A significant future direction is to investigate the biological effects of this compound and elucidate its molecular mechanisms of action.
Research efforts should be directed towards:
Broad-Spectrum Biological Screening: Initial high-throughput screening against various cell lines (e.g., cancer, bacterial, fungal) and biological targets (e.g., enzymes, receptors) is necessary to identify potential therapeutic areas.
Target Identification and Validation: Once a biological activity is identified, identifying the specific molecular target is crucial. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.
Mechanistic Studies: Detailed studies are needed to understand how the compound interacts with its target and modulates downstream signaling pathways. This could involve investigating its effects on gene expression, protein activity, and cellular processes. For instance, some naphthalene-based compounds have been shown to interact with DNA or inhibit key enzymes like lactate (B86563) dehydrogenase. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The rational design of new analogues of this compound with improved properties can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). uaeu.ac.ae These computational tools can analyze structure-activity relationships (SAR) and predict the properties of novel compounds before their synthesis.
Future research in this area should focus on:
Predictive Modeling: Developing QSAR models to predict the biological activity and physicochemical properties of derivatives.
Virtual Screening: Using molecular docking and other in silico methods to screen virtual libraries of compounds against specific biological targets. frontiersin.orgnih.gov
De Novo Design: Employing generative AI models to design novel molecules with desired properties based on the this compound scaffold.
ADMET Prediction: Utilizing AI/ML to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new analogues, helping to prioritize compounds with favorable drug-like properties. uaeu.ac.ae
Exploration of Targeted Delivery Systems for Enhanced Research Specificity
The poor water solubility of many naphthalene derivatives can limit their application in biological research. wikipedia.org The development of targeted delivery systems for this compound is a critical challenge to improve its bioavailability and deliver it specifically to the site of action.
Promising areas of research include:
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. mdpi.com
Ligand-Targeted Delivery: Functionalizing delivery systems with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on target cells can enhance delivery specificity and reduce off-target effects.
Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific stimuli in the target microenvironment (e.g., pH, enzymes) can further improve targeted delivery.
Addressing Scalability Challenges in Synthetic Pathways for Comprehensive Research Needs
For this compound to be thoroughly investigated, a reliable and scalable synthesis is required to produce sufficient quantities for in-depth biological studies. Traditional multi-step syntheses of naphthalene derivatives can be low-yielding and difficult to scale up. google.com
Future research must address:
Process Optimization: Optimizing reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize yield and minimize by-product formation.
Route Scouting: Exploring alternative synthetic routes that are more amenable to large-scale production. For example, the condensation reaction of naphthalene with chloroacetic acid has been a method for producing 1-naphthaleneacetic acid and could be adapted. chemicalbook.com
Purification Techniques: Developing efficient and scalable purification methods to obtain the compound with high purity.
Novel Bioisosteric Replacements and Scaffold Hop Strategies for Diverse Activity Profiles
Exploring the chemical space around the this compound scaffold through bioisosteric replacement and scaffold hopping can lead to the discovery of new compounds with diverse or improved activity profiles. nih.gov
Key strategies for future investigation include:
Bioisosteric Replacement: Replacing the naphthalene core or the chloro- and acetic acid substituents with bioisosteres to modulate the compound's physicochemical and biological properties. For instance, benzazaborinines have been investigated as bioisosteric replacements for naphthalene. researchgate.netnih.govacs.org
Scaffold Hopping: Replacing the central naphthalene scaffold with other aromatic or heterocyclic systems while maintaining the key pharmacophoric features. nih.govresearchgate.netrsc.org This can lead to novel chemotypes with improved properties, such as increased solubility or metabolic stability. nih.gov
| Strategy | Example Replacement | Potential Outcome | Reference |
|---|---|---|---|
| Bioisosteric Replacement | Benzazaborinine for Naphthalene | Altered electronic properties, potentially improved bioavailability. | researchgate.netnih.govacs.org |
| Benzothiazolaminyl for Naphthalene | Modified binding interactions and solubility. | researchgate.net | |
| Scaffold Hopping | Isoquinoline for Naphthalene | Improved aqueous solubility and metabolic stability. | nih.gov |
| Pyridyl for Phenyl (within a larger scaffold) | Increased robustness towards oxidation. | researchgate.netrsc.org |
Q & A
Q. What are the common synthetic routes for 2-(2-Chloronaphthalen-1-yl)acetic acid, and how are they optimized for yield and purity?
The synthesis typically involves chlorination of naphthalene derivatives followed by functionalization. For example:
- Chlorination : Direct electrophilic substitution on naphthalene using Cl2 or SO2Cl2 under controlled conditions to achieve regioselectivity at the 2-position .
- Acetic Acid Group Introduction : Friedel-Crafts acylation or alkylation with chloroacetic acid derivatives, often using Lewis acids like AlCl3.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization requires precise temperature control (e.g., reflux at 80–100°C) and stoichiometric balancing of reagents .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, acetic acid protons at δ 3.7–4.1 ppm) .
- FT-IR : Peaks at 1680–1720 cm<sup>−1</sup> (C=O stretch) and 750–800 cm<sup>−1</sup> (C-Cl stretch) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% for research-grade samples) .
Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine at the 2-position activates the naphthalene ring for electrophilic attacks while directing substituents to the 1-position. For example:
- Nucleophilic Aromatic Substitution : Amines or alkoxides replace the chlorine under harsh conditions (e.g., 120°C, DMF) .
- Oxidation : The acetic acid group can be oxidized to a ketone using KMnO4/H2SO4, yielding naphthoquinone derivatives .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction conditions for synthesizing this compound?
- Reaction Path Search : Density Functional Theory (DFT) calculates activation energies for chlorination and acylation steps, identifying rate-limiting stages .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on intermediate stability (e.g., toluene vs. DMF) .
- Catalyst Design : Molecular docking studies screen Lewis acids (e.g., FeCl3 vs. AlCl3) for improved regioselectivity .
Q. How can conflicting data on the compound’s biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Dose-Dependent Studies : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays for cytotoxicity ).
- Structural Analog Comparison : Compare with 2-(4-Chloronaphthalen-1-yl)acetic acid to isolate positional effects of chlorine on bioactivity .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., cell line variability) .
Q. What strategies are effective in resolving crystallographic ambiguities for this compound derivatives?
- Single-Crystal X-Ray Diffraction : Resolve bond-length discrepancies (e.g., C-Cl vs. C-O distances) using high-resolution synchrotron data .
- Powder XRD : Differentiate polymorphs (e.g., monoclinic vs. orthorhombic forms) by refining lattice parameters with Rietveld analysis .
- DFT-Based Refinement : Cross-validate experimental data with computational models to correct for thermal motion artifacts .
Methodological Comparison Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|---|
| Direct Chlorination | Cl2, FeCl3, 80°C | 65–70 | 90–95 | Regioselectivity control |
| Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl3, 100°C | 75–80 | 95–98 | Byproduct formation |
| Grignard Functionalization | Mg, CO2, THF, −78°C | 50–60 | 85–90 | Moisture sensitivity |
Q. Table 2. Biological Activity Data Contradictions
| Study | Reported Activity | Model System | Proposed Resolution |
|---|---|---|---|
| A (2021) | Anti-inflammatory (IC50 = 10 µM) | RAW 264.7 macrophages | Validate via COX-2 ELISA |
| B (2023) | Cytotoxic (IC50 = 25 µM) | HeLa cells | Check apoptosis markers (caspase-3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
